

Endrin: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endrin*

Cat. No.: *B086629*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Endrin ($C_{12}H_8Cl_6O$) is a synthetic organochlorine compound, first produced in 1950, that was widely used as an insecticide, rodenticide, and avicide.^[1] Its high toxicity and environmental persistence have led to its ban in many countries, and it is now recognized as a persistent organic pollutant (POP). This technical guide provides a comprehensive overview of **Endrin**'s chemical and physical properties, its toxicological effects with a focus on its neurotoxic mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

Endrin is a stereoisomer of dieldrin and is known for its complex polycyclic structure. Its chemical formula is $C_{12}H_8Cl_6O$.^[1]

IUPAC Names:

- (1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1^{3,6}.0^{2,7}.0^{9,11}]tridec-4-ene
- (1aR,2R,2aR,3R,6S,6aS,7S,7aS)-3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxirene

CAS Registry Number: 72-20-8

Synonyms: Compound 269, **Mendrin**, Hexadrin, **Nendrin**

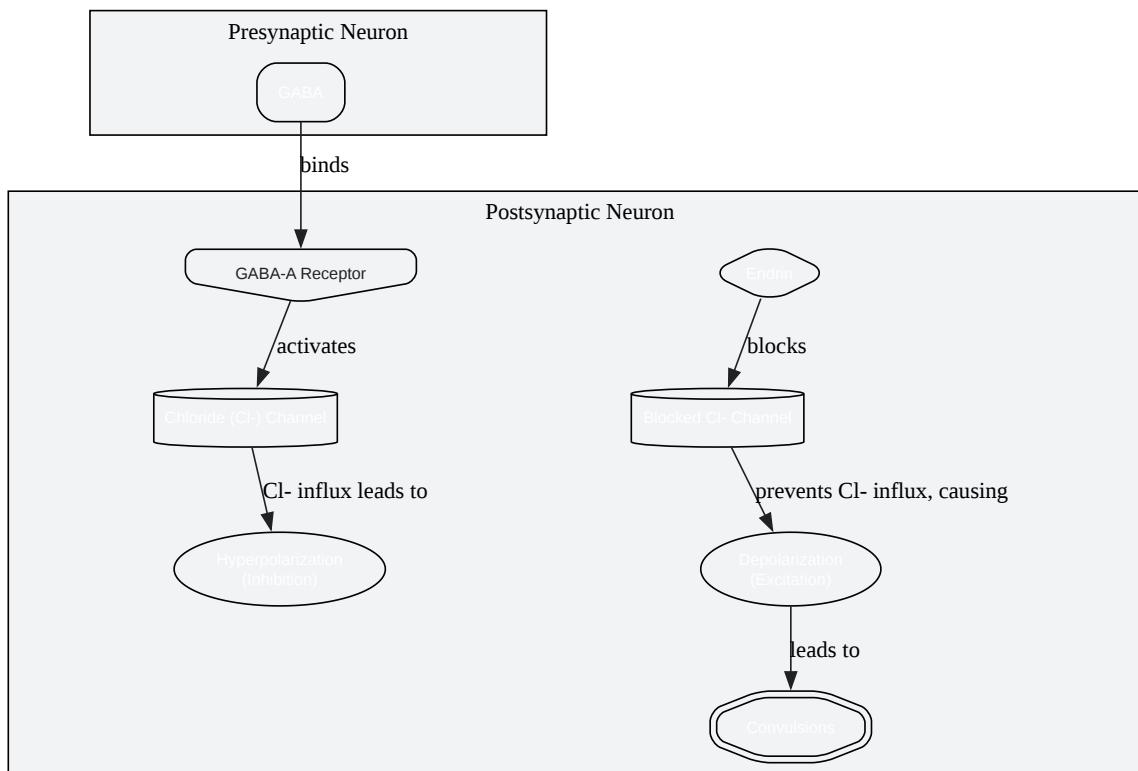
Caption: Chemical structure of the **Endrin** molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Endrin**.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₈ Cl ₆ O	[1] [2]
Molecular Weight	380.91 g/mol	[2]
Appearance	White, crystalline solid (pure); light tan powder (technical grade)	[1]
Odor	Nearly odorless	
Melting Point	226-230 °C (decomposes)	[3]
Boiling Point	Decomposes above 245 °C	[3]
Water Solubility	0.23 mg/L at 25 °C	[3]
Density	1.77 g/cm ³	[1]
Vapor Pressure	2.7 x 10 ⁻⁷ mmHg at 25 °C	
Log K _{ow} (Octanol-Water Partition Coefficient)	5.34	[3]

Toxicological Profile and Mechanism of Action


Endrin is a highly toxic compound, primarily acting as a neurotoxin.[\[1\]](#) The central nervous system (CNS) is the main target of its toxicity.

Mechanism of Action:

Endrin exerts its neurotoxic effects by acting as an antagonist of the gamma-aminobutyric acid (GABA) type A (GABA_A) receptor-chloride channel complex in the brain. GABA is the primary inhibitory neurotransmitter in the CNS. When GABA binds to its receptor, it opens a chloride ion

channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Endrin non-competitively binds to a site within the chloride channel of the GABA_A receptor complex. This binding blocks the influx of chloride ions, thereby inhibiting the inhibitory action of GABA. The net result is a state of uncontrolled neuronal excitation, leading to the characteristic symptoms of **Endrin** poisoning.

[Click to download full resolution via product page](#)

Caption: Disruption of GABAergic signaling by **Endrin**.

Toxicological Effects:

- Acute Toxicity: Symptoms of acute **Endrin** poisoning include headache, dizziness, nausea, vomiting, and convulsions, which can be fatal.[4]

- Chronic Toxicity: Long-term exposure to lower levels of **Endrin** can also lead to neurological damage.
- Environmental Toxicity: **Endrin** is highly toxic to fish and other aquatic organisms.

Experimental Protocols

1. Determination of Melting Point:

A standard method for determining the melting point of a crystalline solid like **Endrin** involves using a melting point apparatus.

- Sample Preparation: A small amount of the purified **Endrin** is finely ground and packed into a capillary tube, which is sealed at one end.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
- Procedure: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow. A general procedure involves a rapid initial heating to determine an approximate melting point, followed by a slower, more precise measurement.[\[5\]](#)

2. Analysis of **Endrin** in Environmental Samples:

Gas chromatography is the most common technique for the analysis of **Endrin** in environmental matrices such as water and soil.

- Extraction:
 - Water Samples: Liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane is commonly used.
 - Soil and Sediment Samples: Soxhlet extraction with a solvent mixture such as hexane and acetone is a standard method.

- Cleanup: The extracts are often "cleaned up" to remove interfering substances using techniques like column chromatography with adsorbents such as Florisil or silica gel.
- Instrumentation:
 - Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like **Endrin**. A non-polar or semi-polar capillary column is typically used for separation.
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and confirmation of the analyte's identity by providing mass spectral data.
- Quantification: The concentration of **Endrin** is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Endrin** analysis.

Conclusion

Endrin remains a significant compound of study due to its historical use, environmental persistence, and potent neurotoxicity. Understanding its chemical properties and mechanism of action is crucial for environmental monitoring, risk assessment, and the development of

potential remediation strategies. The experimental protocols outlined provide a foundation for the accurate detection and quantification of this hazardous substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. 190. Endrin (AGP:1970/M/12/1) [inchem.org]
- 3. Endrin (EHC 130, 1992) [inchem.org]
- 4. Endrin - Wikipedia [en.wikipedia.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [Endrin: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086629#endrin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b086629#endrin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com